Cas no 717870-46-7 (N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide)

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core linked to a 3,4-dimethoxyphenylethyl moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for bioactive molecules. The presence of methoxy groups enhances solubility and may influence binding affinity in receptor studies. The methylthiophene component contributes to stability and structural diversity, making it valuable for structure-activity relationship (SAR) investigations. Its well-defined chemical properties and purity make it suitable for applications in drug discovery and biochemical assays. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure consistency for research use.
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide structure
717870-46-7 structure
商品名:N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
CAS番号:717870-46-7
MF:C16H19NO3S
メガワット:305.391963243485
CID:6242167
PubChem ID:1246974

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • CHEMBL1417786
    • SR-01000292397
    • SR-01000292397-1
    • HMS2733G07
    • EN300-26866817
    • N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide
    • AKOS001074750
    • WAY-355166
    • 717870-46-7
    • SMR000295932
    • MLS000675536
    • Z26704562
    • BDBM50140167
    • N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
    • インチ: 1S/C16H19NO3S/c1-11-4-7-15(21-11)16(18)17-9-8-12-5-6-13(19-2)14(10-12)20-3/h4-7,10H,8-9H2,1-3H3,(H,17,18)
    • InChIKey: GZCOUEWCCGNMLO-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=CC=C1C(NCCC1C=CC(=C(C=1)OC)OC)=O

計算された属性

  • せいみつぶんしりょう: 305.10856464g/mol
  • どういたいしつりょう: 305.10856464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P0297PV-500mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
717870-46-7 90%
500mg
$553.00 2024-04-21
1PlusChem
1P0297PV-5g
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
717870-46-7 90%
5g
$1544.00 2023-12-16
Enamine
EN300-26866817-0.1g
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
717870-46-7 95.0%
0.1g
$364.0 2025-03-20
Enamine
EN300-26866817-0.25g
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
717870-46-7 95.0%
0.25g
$381.0 2025-03-20
Enamine
EN300-26866817-0.05g
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
717870-46-7 95.0%
0.05g
$348.0 2025-03-20
1PlusChem
1P0297PV-10g
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
717870-46-7 90%
10g
$2260.00 2023-12-16
1PlusChem
1P0297PV-250mg
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
717870-46-7 90%
250mg
$533.00 2024-04-21
1PlusChem
1P0297PV-2.5g
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
717870-46-7 90%
2.5g
$1063.00 2023-12-16
Enamine
EN300-26866817-10.0g
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
717870-46-7 95.0%
10.0g
$1778.0 2025-03-20
Enamine
EN300-26866817-0.5g
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
717870-46-7 95.0%
0.5g
$397.0 2025-03-20

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide 関連文献

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamideに関する追加情報

N-[2-(3,4-Dimethoxyphenyl)Ethyl]-5-Methylthiophene-2-Carboxamide: A Comprehensive Overview

N-[2-(3,4-Dimethoxyphenyl)Ethyl]-5-Methylthiophene-2-Carboxamide, with the CAS registry number 717870-46-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a carboxamide group and a substituted phenyl moiety. The presence of the 3,4-dimethoxyphenyl group introduces steric and electronic effects that can influence the compound's reactivity and physical properties.

The thiophene ring in this compound is a five-membered aromatic heterocycle containing one sulfur atom. This structure is known for its stability and ability to engage in various chemical reactions, making it a valuable component in the synthesis of advanced materials. The 5-methyl substitution on the thiophene ring further modulates the electronic properties of the molecule, potentially enhancing its application in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Recent studies have highlighted the potential of this compound in drug discovery. The carboxamide group is known to exhibit hydrogen bonding capabilities, which can be advantageous in designing bioactive molecules. Researchers have explored its ability to act as a ligand in metalloenzyme inhibition and as a scaffold for developing anti-inflammatory and anticancer agents. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate inhibitory activity against certain kinases involved in cancer progression.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and amide bond formation. The key challenge lies in controlling the regioselectivity during the substitution reaction to ensure the desired product is obtained. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions and improve yields.

The physical properties of N-[2-(3,4-Dimethoxyphenyl)Ethyl]-5-Methylthiophene-2-Carboxamide are also worth noting. Its melting point is reported to be around 180°C, indicating a stable crystalline structure. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for applications requiring controlled release or targeted delivery systems.

From an environmental perspective, this compound has been assessed for its biodegradability and toxicity profiles. Studies suggest that it undergoes slow degradation under aerobic conditions, with microbial activity playing a significant role. However, further research is needed to fully understand its environmental impact and potential risks associated with long-term exposure.

In conclusion, N-[2-(3,4-Dimethoxyphenyl)Ethyl]-5-Methylthiophene-2-Carboxamide (CAS No: 717870-46-7) represents a versatile molecule with promising applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and biological evaluations, positions it as a valuable tool for future innovations in chemistry and materials science.

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